3-Bromo-2-(4-methylpiperidin-1-yl)-5-nitropyridine chemical structure
3-Bromo-2-(4-methylpiperidin-1-yl)-5-nitropyridine chemical structure
Technical Whitepaper: Structural Analysis and Synthetic Utility of 3-Bromo-2-(4-methylpiperidin-1-yl)-5-nitropyridine
Executive Summary
3-Bromo-2-(4-methylpiperidin-1-yl)-5-nitropyridine is a highly functionalized heterocyclic building block that serves as a critical intermediate in the synthesis of kinase inhibitors, GPCR ligands, and other bioactive small molecules.[1][2] Its structural value lies in the orthogonal reactivity of its three substituents: a nucleophilic amine at position 2, a halogen handle at position 3, and a reducible nitro group at position 5.[1][2] This whitepaper provides a comprehensive technical analysis of its synthesis, structural properties, and downstream utility in divergent library generation.[1][2]
Structural Characterization & Pharmacophore Logic
The molecule comprises a pyridine core substituted at the 2, 3, and 5 positions.[1][2][3] Each substituent plays a distinct role in both synthetic manipulation and biological interaction.[1][2]
| Position | Substituent | Electronic Effect | Synthetic Role | Biological Role (Potential) |
| C2 | 4-Methylpiperidin-1-yl | Electron Donating (+M) | Introduced via SNAr; stable anchor.[1][2] | Solubilizing group; fills hydrophobic pockets (e.g., ATP binding site).[2] |
| C3 | Bromine | Weakly Deactivating (-I, +M) | Handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald).[2] | Steric block; halogen bonding capability.[1][2] |
| C5 | Nitro | Strong Electron Withdrawing (-M, -I) | Activates C2 for SNAr; Precursor to amine.[1][2] | Rare in final drugs; usually reduced to NH2 for H-bonding.[1][2] |
Electronic Environment: The 5-nitro group strongly withdraws electron density from the pyridine ring, making the C2 position highly electrophilic.[1][2] This activation is critical for the initial installation of the piperidine ring.[1][2] The C3-bromine atom provides steric bulk that forces the piperidine ring to twist slightly out of planarity, potentially improving solubility and reducing aggregation.[1][2]
Synthetic Methodology
The synthesis of 3-Bromo-2-(4-methylpiperidin-1-yl)-5-nitropyridine relies on a regioselective Nucleophilic Aromatic Substitution (SNAr).[1][2]
Precursor Selection
The optimal precursor is 2-chloro-3-bromo-5-nitropyridine (CAS 5470-17-7).[1][2] The chloride at C2 is the most labile leaving group due to the ortho-activation by the ring nitrogen and para-activation by the nitro group.[1][2] The bromine at C3 is less reactive towards SNAr due to steric crowding and the lack of direct resonance activation compared to C2.[1][2]
Experimental Protocol
Reagents:
-
Substrate: 2-Chloro-3-bromo-5-nitropyridine (1.0 eq)
-
Nucleophile: 4-Methylpiperidine (1.1 – 1.2 eq)[2]
-
Base:
-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 eq)[2] -
Solvent: Acetonitrile (MeCN), DMF, or Ethanol.[2]
Step-by-Step Procedure:
-
Preparation: Dissolve 2-chloro-3-bromo-5-nitropyridine in MeCN (5 mL/mmol) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition: Add DIPEA (1.5 eq) followed by the slow, dropwise addition of 4-methylpiperidine (1.1 eq) at 0°C. Note: The reaction is exothermic.
-
Reaction: Allow the mixture to warm to room temperature (20–25°C). Stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1][2][4] The starting material (Rf ~0.[1][2]6) should disappear, yielding a bright yellow product (Rf ~0.4).[1]
-
Workup: Pour the reaction mixture into ice-cold water. The product typically precipitates as a yellow solid.[1][2]
-
Purification: Filter the solid and wash with cold water/hexanes. If oil forms, extract with Ethyl Acetate, wash with brine, dry over Na2SO4, and concentrate.[1][2] Recrystallization from Ethanol/Water is usually sufficient.[1][2]
Reaction Mechanism Visualization
Figure 1: SNAr Reaction Pathway.[2][5][6] The 5-nitro group directs the nucleophile to the C2 position, displacing the chloride while retaining the C3-bromine.[1]
Reactivity Profile & Downstream Utility
This scaffold is a "branch point" intermediate.[1][2] The presence of the nitro group and the bromine atom allows for orthogonal functionalization, enabling the rapid generation of chemical libraries.[1]
Reduction (Nitro to Amine)
The 5-nitro group can be reduced to a primary amine (5-amino derivative) using standard conditions:
-
H2/Pd-C: Caution: This often leads to hydrodehalogenation (loss of the C3-Bromine).[1][2]
-
SnCl2: Effective but requires rigorous workup to remove tin salts.[1][2]
Cross-Coupling (C3-Bromine)
The C3-position is sterically hindered by the adjacent piperidine ring, making standard Suzuki couplings sluggish.[1][2] Specialized catalysts (e.g., Pd(dppf)Cl2, XPhos Pd G2) and elevated temperatures (80–100°C) are often required.[1]
Divergent Synthesis Workflow
Figure 2: Divergent Synthetic Utility.[1][2] The scaffold allows for independent modification of the C3 and C5 positions.[1]
Physicochemical Properties (Predicted)
| Property | Value (Approx.) | Implication for Drug Design |
| Molecular Weight | ~300.15 Da | Fragment-like; suitable for further growth.[1][2] |
| LogP | 3.2 – 3.8 | Moderately lipophilic; good membrane permeability.[1][2] |
| TPSA | ~60 Ų | Good oral bioavailability potential.[1][2] |
| pKa (Pyridine N) | < 2.0 | Highly suppressed by 5-NO2; unlikely to protonate at physiological pH.[1][2] |
| Solubility | Low in water; High in DMSO/DCM | Requires organic co-solvents for biological assays.[1][2] |
Safety & Handling
-
Hazard Identification:
-
Handling: Use a fume hood.[1][2] Wear nitrile gloves and safety glasses.[1][2]
-
Storage: Store in a cool, dry place. Light sensitive (protect from direct sunlight to prevent nitro-group degradation).[1][2]
References
-
PubChem. 3-Bromo-2-methyl-5-nitropyridine (Analogous Structure Data).[1][2][6] National Library of Medicine.[1][2] Available at: [Link][2]
-
Organic Syntheses. Regioselective Nucleophilic Substitution of Chloronitropyridines. Org.[1][2][5][8] Synth. Coll. Vol. 5, p. 346.[1][2] (General methodology reference).
Sources
- 1. scribd.com [scribd.com]
- 2. 3-BROMO-2-METHYL-5-NITROPYRIDINE price,buy 3-BROMO-2-METHYL-5-NITROPYRIDINE - chemicalbook [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 3-Bromo-2-methyl-5-nitropyridine | C6H5BrN2O2 | CID 18458822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. jubilantingrevia.com [jubilantingrevia.com]
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